2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide is a complex organic compound that features a tetrazole ring, an acetohydrazide moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of Acetohydrazide: Acetohydrazide can be prepared by the reaction of ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the tetrazole derivative with the acetohydrazide in the presence of a hydroxyphenyl aldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated products.
Scientific Research Applications
2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1H-tetrazol-1-yl)acetohydrazide
- 2-(5-Amino-1H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
2-(5-Amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide is unique due to the presence of both the tetrazole ring and the hydroxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H11N7O2 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H11N7O2/c11-10-14-15-16-17(10)6-9(19)13-12-5-7-3-1-2-4-8(7)18/h1-5,18H,6H2,(H,13,19)(H2,11,14,16)/b12-5+ |
InChI Key |
NFDBKHSIGXEDPY-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)O |
Origin of Product |
United States |
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